An In-depth Technical Guide to Methyl 2-methyl-3-furyl disulfide
An In-depth Technical Guide to Methyl 2-methyl-3-furyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-furyl disulfide is a volatile organosulfur compound that plays a significant role in the flavor and aroma profile of a variety of cooked foods, most notably meat.[1] Its potent, sulfurous, and meaty aroma makes it a valuable ingredient in the flavor and fragrance industry.[1][2] Beyond its sensory characteristics, recent research has unveiled its potential biological activities, including antimicrobial and anticancer properties, sparking interest in its application in food preservation and as a potential therapeutic agent.[3] This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2-methyl-3-furyl disulfide, including its physicochemical characteristics, spectroscopic data, synthesis, natural occurrence, and biological activities, presented for a technical audience.
Chemical and Physical Properties
Methyl 2-methyl-3-furyl disulfide is a clear yellow liquid with a strong, characteristic odor.[4] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 2-methyl-3-furyl disulfide
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 65505-17-1 | [1][4][5][6] |
| IUPAC Name | 2-methyl-3-(methyldisulfanyl)furan | [6] |
| Synonyms | 2-Methyl-3-(methyldithio)furan, FEMA 3573 | [6] |
| Molecular Formula | C6H8OS2 | [6] |
| Molecular Weight | 160.26 g/mol | [1] |
| InChI | InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | [6] |
| InChIKey | SRUTWBWLFKSTIS-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=C(C=CO1)SSC | [6] |
| Physical Properties | ||
| Boiling Point | 210 °C (lit.) | [1] |
| Density | 1.163 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5600 (lit.) | |
| Flash Point | 84.4 °C (183.9 °F) - closed cup | |
| Solubility | Insoluble in water, soluble in organic solvents and oils. | [6] |
Organoleptic Properties
The distinct aroma and flavor profile of Methyl 2-methyl-3-furyl disulfide is a key aspect of its utility. It is characterized by a potent sulfurous and meaty aroma, with notes often described as roasted, brothy, and reminiscent of cooked beef or onion.[1][2]
Table 2: Organoleptic Profile of Methyl 2-methyl-3-furyl disulfide
| Property | Description | Source |
| Odor | Sulfurous, meaty, vegetable, onion, roasted beefy. | [2] |
| Flavor | Sulfurous, meaty, vegetable, brothy, savory, metallic. | [2] |
| FEMA Flavor Profile | Cooked Meat, Nut, Thiamin. | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl 2-methyl-3-furyl disulfide. The following data has been reported:
Table 3: NMR Spectroscopic Data for Methyl 2-methyl-3-furyl disulfide (in CDCl3)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 7.28, 6.43, 2.44, 2.39 |
| ¹³C NMR | 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 |
Source: PubChem CID 47649[6]
Synthesis and Experimental Protocols
A proposed synthesis could involve the reaction of 2-methyl-3-furanthiol (B142662) with a methylating agent that can introduce a disulfide bond, such as methyl methanethiosulfonate (B1239399) or by reaction with dimethyl disulfide under conditions that promote disulfide exchange.
A related synthesis for bis(2-methyl-3-furyl) disulfide has been described, which involves the oxidation of 2-methyl-3-furanthiol.[7] This provides a basis for a potential experimental approach.
Hypothetical Experimental Protocol for the Synthesis of Methyl 2-methyl-3-furyl disulfide:
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Reaction: The synthesis could proceed via the reaction of 2-methyl-3-furanthiol with dimethyl disulfide. This thiol-disulfide exchange reaction would likely require a catalyst, such as a base, to facilitate the formation of the thiolate anion, which is the active nucleophile.
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Reaction Scheme: 2-methyl-3-furanthiol + CH₃SSCH₃ ⇌ Methyl 2-methyl-3-furyl disulfide + CH₃SH
-
-
Procedure:
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To a solution of 2-methyl-3-furanthiol in an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), a molar equivalent of dimethyl disulfide would be added.
-
A catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) would be added to initiate the reaction.
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The reaction mixture would be stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material and the formation of the product.
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Upon completion, the reaction would be quenched with water, and the organic layer separated.
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The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
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The crude product would then be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure Methyl 2-methyl-3-furyl disulfide.
-
Note: This is a proposed protocol and would require experimental optimization.
Natural Occurrence and Applications
Methyl 2-methyl-3-furyl disulfide is a naturally occurring compound formed during the thermal processing of food. It has been identified in a variety of cooked foods, including:
-
Cooked beef and tea
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A key odorant in green kohlrabi
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Contributes to the aroma of certain fermented sausages
Its potent flavor profile makes it a widely used flavoring agent in the food industry.[1] Applications include:[1]
-
Savory Flavoring: Used to impart beef, chicken, pork, and grilled-meat notes.
-
Snack Foods: Incorporated into seasonings for chips, extruded snacks, and popcorn.
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Processed Foods: Enhances the flavor of instant noodles, soups, bouillons, sauces, marinades, and gravies.
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Plant-Based Meats: Used to create a more realistic meaty flavor in vegan and vegetarian products.
Biological Activities and Signaling Pathways
Emerging research has highlighted the potential of Methyl 2-methyl-3-furyl disulfide and related compounds to exhibit biological activity.
Antimicrobial Activity
Methyl 2-methyl-3-furyl disulfide has been reported to possess antimicrobial properties.[3] One of the proposed mechanisms is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. Specifically, it has been shown to inhibit the expression of the luxI gene in Hafnia alvei.[3] The luxI gene encodes for the synthase of N-acyl-homoserine lactones (AHLs), which are signaling molecules in Gram-negative bacteria. By inhibiting luxI, Methyl 2-methyl-3-furyl disulfide disrupts this signaling pathway, thereby impeding the bacteria's ability to form biofilms and cause spoilage.[8][9]
Anticancer Activity
Studies have indicated that Methyl 2-methyl-3-furyl disulfide and related furan (B31954) disulfides possess anticancer properties.[3] Research on human leukemia Jurkat cells suggests that these compounds can induce apoptosis (programmed cell death).[3] The proposed mechanism involves the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3]
References
- 1. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Maillard Reaction Products Derived from Cysteine on the Formation of Dimethyl Disulfide and Dimethyl Trisulfide during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04207F [pubs.rsc.org]
- 4. Frontiers | Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 [frontiersin.org]
- 5. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 8. The Phase-Dependent Regulation of Lux-Type Genes on the Spoilage Characteristics of Hafnia alvei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
